molecular formula C12H8FNO3 B6367729 2-Fluoro-4-(3-hydroxypyridin-2-yl)benzoic acid CAS No. 1261915-86-9

2-Fluoro-4-(3-hydroxypyridin-2-yl)benzoic acid

Cat. No.: B6367729
CAS No.: 1261915-86-9
M. Wt: 233.19 g/mol
InChI Key: JEPSAESLOBDVGQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-hydroxypyridin-2-yl)benzoic acid is a chemical compound that features a fluorine atom, a hydroxyl group, and a pyridine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite in hydrofluoric acid . Another approach involves the use of complex fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-hydroxypyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or de-fluorinated products.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-4-(3-hydroxypyridin-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-hydroxypyridin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The hydroxyl group can participate in redox reactions, while the pyridine ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(3-hydroxypyridin-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzoic acid core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-4-(3-hydroxypyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-6-7(3-4-8(9)12(16)17)11-10(15)2-1-5-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPSAESLOBDVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682970
Record name 2-Fluoro-4-(3-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-86-9
Record name 2-Fluoro-4-(3-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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